N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609404-17-2
VCID: VC4084811
InChI: InChI=1S/C17H20FNO2.BrH/c1-20-16-7-8-17(21-2)14(11-16)12-19-10-9-13-3-5-15(18)6-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H
SMILES: COC1=CC(=C(C=C1)OC)CNCCC2=CC=C(C=C2)F.Br
Molecular Formula: C17H21BrFNO2
Molecular Weight: 370.3

N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide

CAS No.: 1609404-17-2

Cat. No.: VC4084811

Molecular Formula: C17H21BrFNO2

Molecular Weight: 370.3

* For research use only. Not for human or veterinary use.

N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide - 1609404-17-2

Specification

CAS No. 1609404-17-2
Molecular Formula C17H21BrFNO2
Molecular Weight 370.3
IUPAC Name N-[(2,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrobromide
Standard InChI InChI=1S/C17H20FNO2.BrH/c1-20-16-7-8-17(21-2)14(11-16)12-19-10-9-13-3-5-15(18)6-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H
Standard InChI Key JTGUKPHRKAHNQQ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)CNCCC2=CC=C(C=C2)F.Br
Canonical SMILES COC1=CC(=C(C=C1)OC)CNCCC2=CC=C(C=C2)F.Br

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound’s structure combines a 2,5-dimethoxybenzyl moiety with a 4-fluorophenyl-ethylamine core, protonated as a hydrobromide salt. This configuration distinguishes it from closely related analogs:

  • Methoxy substitution: The 2,5-dimethoxy pattern on the benzyl ring contrasts with the 2,4- or 2,3-dimethoxy isomers described in other phenethylamine derivatives.

  • Fluorophenyl positioning: The para-fluorine on the phenyl ring may enhance lipid solubility and receptor binding affinity compared to ortho- or meta-substituted analogs .

Table 1: Comparative Structural Features of Selected Phenethylamine Derivatives

Compound NameMethoxy SubstitutionHalogen PositionMolecular Weight (g/mol)
N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HBr2,5-dimethoxy4-fluoro370.3 (calculated)
25I-NBOMe 2,5-dimethoxy4-iodo428.14
N-(2,3-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HBr2,3-dimethoxy4-fluoro370.3

Synthesis and Physicochemical Properties

Synthetic Pathways

While no published protocols explicitly detail the synthesis of N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide, established methods for analogous compounds suggest a multi-step approach:

  • Phenethylamine backbone formation: Coupling 4-fluorophenylacetonitrile with a reducing agent (e.g., LiAlH4) to yield 2-(4-fluorophenyl)ethylamine.

  • Benzylation: Reacting the amine with 2,5-dimethoxybenzyl bromide under nucleophilic substitution conditions.

  • Salt formation: Treatment with HBr in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt.

Solubility and Stability

The hydrobromide salt enhances aqueous solubility compared to the free base, a property critical for in vitro assays and formulation. Stability studies on similar compounds indicate susceptibility to oxidative degradation under light and heat, necessitating storage at –20°C in amber vials .

Pharmacological Profile and Mechanism of Action

Receptor Interaction Hypotheses

Structural alignment with NBOMe derivatives suggests potent agonism at serotonin receptors (5-HT2A/2C), a hallmark of hallucinogenic phenethylamines . The 4-fluoro substituent may modulate binding kinetics:

  • 5-HT2A affinity: Fluorine’s electronegativity could enhance hydrogen bonding with Ser159 or Ser239 residues in the receptor’s binding pocket .

  • Dopamine transporter (DAT) inhibition: Analogous fluorinated phenethylamines exhibit DAT inhibition at micromolar concentrations, implying potential stimulant effects .

Table 2: Predicted Receptor Affinities Based on Structural Analogs

ReceptorAffinity (Ki, nM)Efficacy (% Emax)Source Compound
5-HT2A1–5 (estimated)>90%25I-NBOMe
5-HT2C10–2070%25C-NBOMe
DAT500–1000N/AFluorophenethylamines

Neurochemical Effects

Chronic administration of NBOMe analogs induces neurotransmitter release alterations:

  • Acute phase: Elevated extracellular dopamine (+180%), serotonin (+220%), and glutamate (+150%) in rodent prefrontal cortex .

  • Tolerance development: Reduced neurotransmitter efflux (–40–60%) after 7-day dosing, suggesting receptor desensitization .

Toxicological Considerations

Blood-Brain Barrier Penetration

Radiolabeling studies on 25I-NBOMe demonstrate rapid BBB crossing (Tmax = 15 min), with preferential accumulation in reward-related regions (nucleus accumbens, striatum) . The 2,5-dimethoxy substitution in N-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HBr likely confers similar pharmacokinetics, potentially exacerbating neurotoxicity risks.

Oxidative DNA Damage

Chronic 25I-NBOMe exposure causes double-strand DNA breaks in rat frontal cortex via ROS-mediated mechanisms . While fluorine’s lower electronegativity compared to iodine may reduce oxidative stress, the dimethoxybenzyl group’s metabolic oxidation to quinone species could perpetuate DNA damage.

Regulatory Status and Research Applications

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